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Abstract

Gallium(lll) sulfide (Ga2S3), a significant A2B3-type semiconductor, exhibits a series of
complex and reversible pressure-induced phase transitions.[1] This technical guide provides a
comprehensive overview of the structural transformations of Ga2S3 under high-pressure
conditions, consolidating findings from recent experimental and theoretical studies. At ambient
conditions, Ga2S3 exists in a stable monoclinic a’-phase.[1] Upon compression, it undergoes a
first-order structural transition to a tetradymite-type [3'-phase, a transformation accompanied by
metallization.[2][3] The transition pressure is notably sensitive to the hydrostaticity of the
pressure environment.[2][3] Subsequent decompression reveals a rich polymorphism, with the
material transitioning through a ferroelectric @-phase and a disordered zincblende y-phase.[4]
[5] This document details the transition pathways, summarizes key quantitative data in
structured tables, outlines the advanced experimental protocols used for their characterization,
and provides visual diagrams of the phase transition sequence and typical experimental
workflows.

Introduction to Gallium(lll) Sulfide (Ga2S3)

Gallium(lll) sulfide, Ga2S3, is a semiconductor material with a band gap of approximately 2.8
eV, making it a candidate for applications in nonlinear optics and blue-green light-emitting
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devices.[1] At ambient conditions, the most stable polymorph is the monoclinic a’-Ga2S3
(space group Cc).[1] Other polymorphs, including a-, -, and y-phases, are known to exist as
high-temperature modifications.[1] The study of Ga2S3 under extreme pressure conditions is
crucial for understanding the fundamental physics of A2B3-type compounds and for
discovering novel material phases with potentially enhanced electronic or structural properties.
High-pressure studies reveal that Ga2S3 undergoes significant structural and electronic
changes, including a semiconductor-to-metal transition.[2][3]

Pressure-Induced Phase Transitions in Ga2S3

The structural behavior of Ga2S3 under pressure is characterized by a sequence of distinct,
reversible phase transitions. The pathway involves different polymorphs upon compression and
decompression, highlighting a significant structural hysteresis.

Phase Transition Pathway upon Compression

Upon the application of pressure, the initial a'-Ga2S3 phase transforms into a high-pressure
polymorph identified as 3'-Ga2S3.[4] This is a first-order reconstructive transition, evidenced by
a significant volume collapse of about 11% at 17.2 GPa.[1] The '-Ga2S3 phase possesses a
tetradymite-type crystal structure (isostructural with -In2Se3) with a rhombohedral lattice and
R-3m space group symmetry.[1][4] Theoretical calculations predict that this high-pressure
phase exhibits metallization, a common phenomenon in pressure-induced transitions of
semiconductor materials.[1]

The pressure at which this transition occurs is highly dependent on the experimental
conditions. Under non-hydrostatic conditions, the transition is observed at approximately 17.2
GPa.[2][3] However, when a pressure-transmitting medium is used to ensure a hydrostatic
environment, the transition pressure is significantly lower, occurring at around 11.3 GPa.[2][3]
In some experiments involving laser heating to overcome kinetic barriers, the transition has
been reported at approximately 16.0 GPa.[1][4]

Phase Transitions upon Decompression

The high-pressure ('-Ga2S3 phase is not retained upon the release of pressure. Instead, it
undergoes a series of further transitions to metastable phases.
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e @' - @ Transition: Below 9.0 GPa, '-Ga2S3 transforms into a new phase designated as -
Ga2S3.[4][5] This phase is isostructural with a-In2Se3, featuring a rhombohedral structure
with the space group R3m.[4] The transition from the centrosymmetric R-3m space group of
[3'-Ga2S3 to the non-centrosymmetric R3m of ¢-Ga2S3 is significant, as it represents a
pressure-induced paraelectric-to-ferroelectric phase transition.[4]

e (@ — y Transition: As the pressure is further reduced, the ¢-Ga2S3 phase undergoes another
transition below 1.0 GPa to y-Ga2S3.[4][5] This y-phase has a disordered zincblende
structure (space group F-43m) and can remain metastable at ambient conditions.[4][5]

Data Summary

The quantitative data from high-pressure experiments on Ga2S3 are summarized in the tables
below for easy comparison.

Table 1: Summary of Pressure-Induced Phase Transitions in Ga2S3

. . Transition .
Initial Phase Final Phase Conditions |
Process Pressure
(Space Group) (Space Group) Notes
(GPa)
. B'-Ga2S3 (R- .
Compression a’-Ga2S3 (Cc) 3m) 11.3 Hydrostatic
m
Compression a'-Ga2S3 (Cc) '-Ga2S3 (R-3m) 17.2 Non-hydrostatic
With laser
Compression a'-Ga2S3 (Cc) '-Ga2s3 (R-3m) ~16.0 heating
assistance

Decompression B'-Ga2S3 (R-3m)  @-Ga2S3 (R3m) <9.0

| Decompression | @-Ga2S3 (R3m) | y-Ga2S3 (F-43m) | < 1.0 | Remains metastable at ambient
pressure |

Table 2: Structural and Physical Properties of Ga2S3 Polymorphs
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Crystal Bulk Modulus
Phase Space Group Notes
System Ko (GPa)
Stable phase
a'-Ga2S3 Monoclinic Cc 59(2) at ambient
conditions.[1]
High-pressure
('-Ga2S3 Rhombohedral R-3m 91(3) phase; predicted
to be metallic.[1]
Decompression
@-Ga2S3 Rhombohedral R3m - phase; exhibits

ferroelectricity.[4]

| y-Ga2S3 | Cubic | F-43m | - | Disordered zincblende; metastable at ambient.[4] |

Experimental Methodologies

The characterization of Ga2S3 under extreme conditions relies on sophisticated in situ

measurement techniques coupled with a high-pressure apparatus.

High-Pressure Generation: Diamond Anvil Cell (DAC)

The primary tool for generating static high pressures in the gigapascal (GPa) range is the

diamond anvil cell (DAC).[6][7]

o Apparatus: A DAC consists of two opposing brilliant-cut diamonds with small, flattened tips

(culets). The sample is placed in a small hole drilled in a metal gasket, which is then

positioned between the diamond culets.[7]

o Sample Loading: A small amount of powdered a’-Ga2S3 sample is loaded into the gasket

chamber, which typically has a diameter of 150-200 um.[4][8]

o Pressure-Transmitting Medium (PTM): To ensure hydrostatic or quasi-hydrostatic pressure

conditions, a PTM is loaded along with the sample.[2][7] Common PTMs used in Ga2S3

studies include helium, a 4:1 methanol-ethanol mixture, or silicon oil.[2][4] For non-

hydrostatic experiments, no PTM is used.[2]
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e Pressure Calibration: The pressure inside the DAC is typically measured using the ruby
fluorescence method.[9] A small ruby chip is placed in the sample chamber, and the
pressure-dependent shift of its R1 fluorescence line is measured with a spectrometer.[9]

In Situ Synchrotron X-ray Diffraction (XRD)

Synchrotron XRD is the definitive technique for determining the crystal structure of materials
under high pressure.[1][6]

o X-ray Source: High-brilliance and high-flux X-rays from a synchrotron radiation facility (e.qg.,
SSRF, BSRF) are used.[1] A focused monochromatic beam, with a wavelength typically
around 0.6-0.7 A, is directed onto the sample within the DAC.[1]

o Data Collection: The DAC is mounted on a goniometer. As pressure is incrementally applied,
diffraction patterns are collected on an area detector.

e Analysis: The collected 2D diffraction images are integrated to produce 1D diffraction profiles
(intensity vs. 20). These profiles are then analyzed using Rietveld refinement or other
crystallographic software to identify the crystal structure, space group, and lattice parameters
at each pressure point. The pressure-volume data can be fitted to an equation of state (e.qg.,
Birch-Murnaghan) to determine the bulk modulus.[1]

In Situ High-Pressure Raman Spectroscopy

Raman spectroscopy is a powerful, non-destructive technique used to probe the vibrational
modes of a material, which are highly sensitive to changes in crystal structure and bonding.[10]

o Apparatus: A Raman microspectrometer is used to focus a laser onto the sample inside the
DAC and collect the scattered light.[9]

e Procedure: An excitation laser (e.g., 632.8 nm He:Ne laser) is directed through one of the
diamond anvils onto the sample.[9] The scattered light is collected in a backscattering
geometry and passed through a series of filters to remove the strong Rayleigh-scattered
light.

e Analysis: The resulting Raman spectrum (intensity vs. Raman shift in cm~?) reveals the
active phonon modes. The appearance of new peaks, disappearance of existing peaks, or
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discontinuities in the pressure-dependent frequency shifts of the Raman modes are clear
indicators of a phase transition.[2][9]

Visualized Pathways and Workflows

The following diagrams illustrate the pressure-dependent behavior of Ga2S3 and the general
workflow for its experimental investigation.
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Pressure-Dependent Phase Transitions of Ga2S3
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Caption: Phase transition pathway of Ga2S3 under pressure.
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Caption: A typical workflow for high-pressure material characterization.
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Conclusion

Gallium(lll) sulfide presents a rich landscape of pressure-induced structural transformations.
The transition from the ambient monoclinic a’-phase to the metallic, tetradymite-type B'-phase
upon compression is well-documented, with a notable dependence on the hydrostaticity of the
pressure environment. Furthermore, the decompression pathway reveals at least two additional
metastable phases, ¢-Ga2S3 and y-Ga2S3, with the former exhibiting ferroelectric properties.
The synthesis of these high-pressure polymorphs, particularly the metastable phases
recovered at ambient conditions, opens avenues for exploring new functionalities in Ga2S3-
based materials. The detailed experimental protocols and quantitative data presented in this
guide serve as a valuable resource for researchers investigating the behavior of chalcogenide
semiconductors and other materials under extreme conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [pressure-dependent phase transitions in Gallium(lII)
sulfide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1143701#pressure-dependent-phase-transitions-in-
gallium-iii-sulfide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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